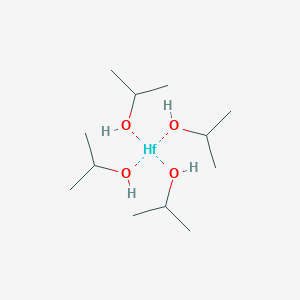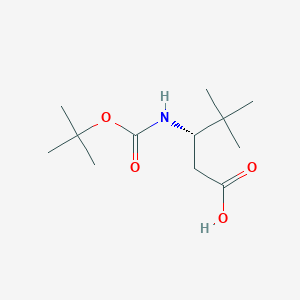![molecular formula C18H25BrN2O5 B3116563 3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid CAS No. 2173992-60-2](/img/structure/B3116563.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
Übersicht
Beschreibung
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a benzamide moiety substituted with a bromine atom and a tert-butylamino propyl group, along with a (Z)-but-2-enedioic acid component.
Wirkmechanismus
Target of Action
UNC2170 Maleate primarily targets the p53-Binding protein 1 (53BP1) . 53BP1 is a protein involved in the DNA damage response . It binds to dimethylated lysine 20 on histone 4 (H4K20me2) via tandem tudor domains on a 53BP1 homodimer .
Mode of Action
UNC2170 Maleate acts as an antagonist of 53BP1 . It binds to a pocket formed by the tandem tudor domains on a 53BP1 homodimer . This binding site is the same as that recognized by histones . Therefore, UNC2170 competes for histone binding and functions as a 53BP1 antagonist in cellular lysates .
Biochemical Pathways
The interaction between UNC2170 Maleate and 53BP1 plays a crucial role in the DNA damage response . 53BP1 is recruited to double-strand DNA breaks, promoting non-homologous end joining (NHEJ) repair . By inhibiting 53BP1, UNC2170 Maleate can potentially affect these DNA repair processes .
Result of Action
In vitro, UNC2170 Maleate results in a significant increase in soluble 53BP1 as compared to lysates treated with a negative control compound . It also shows cellular activity by suppressing class switch recombination, a process which requires a functional 53BP1 tudor domain .
Biochemische Analyse
Biochemical Properties
UNC2170 Maleate plays a crucial role in biochemical reactions by interacting with the p53-binding protein 1 (53BP1). It binds to the tandem tudor domains of 53BP1, inhibiting its function. This interaction is essential for the DNA damage response, as 53BP1 is recruited to double-strand DNA breaks and promotes non-homologous end joining (NHEJ) repair . By binding to 53BP1, UNC2170 Maleate competes with histones for the same binding site, thereby functioning as a 53BP1 antagonist .
Cellular Effects
UNC2170 Maleate influences various cellular processes, particularly those related to DNA damage repair. It has been shown to suppress class switch recombination, a process that requires a functional 53BP1 tudor domain . Additionally, UNC2170 Maleate affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of 53BP1 . This compound’s ability to inhibit 53BP1 function can lead to altered cellular responses to DNA damage and impact overall cell function.
Molecular Mechanism
The molecular mechanism of UNC2170 Maleate involves its binding to the tandem tudor domains of 53BP1. This binding inhibits the interaction between 53BP1 and dimethylated lysine residues on histone proteins, which is crucial for the DNA damage response. By acting as a 53BP1 antagonist, UNC2170 Maleate prevents the recruitment of 53BP1 to double-strand DNA breaks, thereby modulating the DNA repair process . This inhibition can lead to changes in gene expression and cellular responses to DNA damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UNC2170 Maleate have been observed to change over time. The compound is stable when stored at -20°C and can maintain its potency for up to 24 months in lyophilized form . Once in solution, it should be used within three months to prevent loss of potency. Long-term studies have shown that UNC2170 Maleate can have sustained effects on cellular function, particularly in terms of DNA damage response and repair mechanisms .
Dosage Effects in Animal Models
The effects of UNC2170 Maleate vary with different dosages in animal models. At lower doses, the compound effectively inhibits 53BP1 function without causing significant toxicity . At higher doses, UNC2170 Maleate may exhibit toxic or adverse effects, including potential impacts on cellular viability and overall health . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Subcellular Localization
UNC2170 Maleate is primarily localized in the nucleus, where it interacts with 53BP1 and other components of the DNA damage response machinery . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its activity and function in modulating DNA repair processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide typically involves the following steps:
Bromination of Benzamide: The initial step involves the bromination of benzamide to introduce the bromine atom at the desired position on the benzene ring.
Formation of tert-Butylamino Propyl Group:
Coupling with (Z)-but-2-enedioic acid: The final step involves coupling the brominated benzamide with (Z)-but-2-enedioic acid under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-[3-(tert-butylamino)propyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions may result in different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-t-Butyl 3-bromobenzamide: This compound shares a similar structure but lacks the (Z)-but-2-enedioic acid component.
tert-Butyl 3-bromopropylcarbamate: This compound has a similar tert-butylamino propyl group but differs in the rest of the structure.
Uniqueness
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid is unique due to the presence of both the brominated benzamide and the (Z)-but-2-enedioic acid components, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAATDGMINWXPJ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1]benzothiolo[7,6-g][1]benzothiole](/img/structure/B3116503.png)
![4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate](/img/structure/B3116504.png)
![Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)





![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/structure/B3116535.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)

